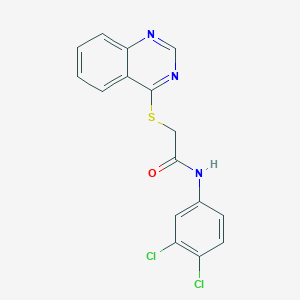

N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS/c17-12-6-5-10(7-13(12)18)21-15(22)8-23-16-11-3-1-2-4-14(11)19-9-20-16/h1-7,9H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMETFUIAMHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a compound of significant interest due to its diverse biological activities. Research has indicated its potential in various therapeutic areas, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that quinazoline derivatives exhibit notable activity against a range of pathogens, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | |

| Other quinazoline derivatives | Mycobacterium tuberculosis |

Research indicates that the mechanism of action may involve the inhibition of specific bacterial enzymes or disruption of cellular processes critical for bacterial survival.

2. Antitumor Activity

The compound has also been studied for its antitumor properties. Quinazoline derivatives have been recognized for their ability to inhibit various kinases involved in cancer cell proliferation.

Mechanism of Action:

- Inhibition of epidermal growth factor receptor (EGFR) autophosphorylation.

- Induction of apoptosis in cancer cells.

Case Study:

A study demonstrated that specific quinazoline derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .

3. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings:

- In vitro studies suggest that the compound inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

4. Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of this compound. It has shown effectiveness in various seizure models.

Mechanism:

The anticonvulsant action involves:

- GABAergic pathways: Effective in pentylenetetrazole-induced seizures.

- Glycinergic pathways: Effective in strychnine-induced seizures.

- Adenosinergic pathways: Effective in caffeine-induced seizures .

Table 2: Anticonvulsant Activity Data

| Dose (mg/kg) | Seizure Model | Mortality Reduction (%) | Reference |

|---|---|---|---|

| 50 | Pentylenetetrazole | 67 | |

| 100 | Picrotoxin | Significant |

5. Safety and Toxicity Profile

The acute toxicity studies show that this compound has a favorable safety profile with a median lethal dose (LD50) indicating low toxicity levels . This suggests its potential for further development as a therapeutic agent.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide. Research indicates that this compound exhibits a significant reduction in mortality in various seizure models, including those induced by pentylenetetrazole and picrotoxin.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Various derivatives of quinazoline compounds have shown promising results against a range of bacterial strains.

Efficacy Against Bacteria

A study demonstrated that certain quinazoline derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications on the quinazoline nucleus were found to enhance the antibacterial properties significantly .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 0.125 |

| 2 | E. coli | 1 |

| 3 | Pseudomonas aeruginosa | 8 |

Anticancer Potential

In addition to its anticonvulsant and antimicrobial activities, this compound has been investigated for its anticancer properties. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines.

Cancer Cell Line Studies

Recent findings suggest that certain derivatives of quinazoline can act as phosphoinositide-3-kinase inhibitors, which are crucial in the signaling pathways of cancer cells. For instance, compounds derived from quinazoline have shown effectiveness against pancreatic, prostate, breast, and melanoma cancers .

| Cancer Type | Compound Efficacy |

|---|---|

| Pancreatic Cancer | Inhibition observed |

| Prostate Cancer | Significant reduction in cell viability |

| Breast Cancer | Induced apoptosis in cell lines |

| Melanoma | Inhibition of tumor growth |

Chemical Reactions Analysis

Core Quinazolinone Formation

The quinazolin-4-ylthio moiety likely originates from a quinazolin-4(3H)-one precursor. As demonstrated in Search Result , quinazolinone cores are synthesized via:

-

Step 1 : Reaction of isatoic anhydride (1 ) with 2,4-dinitrophenylhydrazine (2 ) in water/ethanol at 80°C to yield 2-amino-N'-(2,4-dinitrophenyl)benzohydrazide (3 ).

-

Step 2 : Condensation with aldehydes (e.g., 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) in the presence of SDS surfactant to form dihydroquinazolinone intermediates (5 ) .

For the target compound, substitution at the 4-position with a thio group would require thiolation via nucleophilic displacement or coupling reactions.

Key Reaction Conditions and Yields

Molecular Interactions and Stability

While direct data on the target compound is unavailable, insights from analogous structures (Search Result ) suggest:

-

Hydrogen bonding : The acetamide carbonyl may interact with residues like Val283 or Asn260.

-

Pi-stacking : The quinazolinone core likely engages His85 or Phe264 in aromatic interactions.

-

DFT analysis : Energy gaps (ΔE gap) for similar derivatives range from 3.35–7.16 eV, indicating moderate stability .

Limitations and Research Gaps

-

No explicit synthesis or bioactivity data for "N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide" was identified in the reviewed literature.

-

Further experimental validation is required to confirm reaction efficiency, stereochemistry, and pharmacological properties.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to analogs with modifications in the aryl group, heterocyclic core, or substituent positions (Table 1).

Table 1. Structural Comparison of Key Analogs

Key Observations :

- Heterocycle Impact : Quinazolin derivatives exhibit greater planarity than benzothiazole or thiazole analogs, favoring π-π stacking interactions in biological targets .

- Substituent Flexibility : Allyl or sulfamoyl groups at the quinazolin-N3 position modulate solubility and steric bulk, influencing bioavailability .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Key Observations :

- Higher melting points correlate with increased crystallinity, as seen in sulfamoylphenyl-substituted quinazolinones .

- The trifluoromethoxy group in benzothiazole analogs improves lipophilicity but reduces aqueous solubility .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common method involves cyclizing 2-aminobenzoic acid (1 ) with formamide under thermal conditions (150°C, 6 hours) to yield quinazolin-4(3H)-one (2 ) (mp 212–214°C). Nitration of 2 using a sulfuric-nitric acid mixture produces 6-nitroquinazolin-4(3H)-one (3 ), which is subsequently chlorinated with thionyl chloride to form 4-chloro-6-nitroquinazoline (4 ) (mp 134–135°C). This intermediate is critical for introducing sulfur-based substituents at the 4-position.

Alternative Route via Thioquinazolines

Source describes the synthesis of thioquinazolines by reacting 2-aminobenzoic acid derivatives with carbon disulfide (CS₂) under basic conditions. For example, 2-aminobenzoic acid (7a ) reacts with chloroacetyl chloride (8 ) in DMF to form intermediates like 9a , which are then coupled with thioquinazoline precursors (3 or 6 ) to yield target compounds.

Synthesis of the Acetamide Moiety

The N-(3,4-dichlorophenyl)acetamide group is prepared separately and coupled to the quinazoline-thio intermediate.

Acylation of 3,4-Dichloroaniline

3,4-Dichloroaniline reacts with chloroacetyl chloride in DMF at room temperature to form N-(3,4-dichlorophenyl)chloroacetamide (5 ). This step requires stoichiometric control to avoid diacylation, with yields averaging 75–85%.

Thiolation of Chloroacetamide

The chloride in 5 is displaced by a thiolate anion generated from the quinazoline-thiol intermediate. For example, in, ethyl 2-(quinazolin-2-ylthio)acetate was synthesized by reacting quinazoline-2-thiol with ethyl chloroacetate in acetone and K₂CO₃. Adapting this, 5 could react with quinazoline-4-thiol under similar conditions to form the target compound.

Coupling Strategies and Final Assembly

Two-Step Approach

One-Pot Synthesis

A sequential reaction could involve in situ generation of the thiolate anion from quinazoline-4-thiol, which attacks 5 directly. This method reduces purification steps but requires precise pH and temperature control.

Reaction Optimization and Challenges

Solvent and Base Selection

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | K₂CO₃ | 50 | 78 |

| Acetonitrile | Et₃N | 80 | 85 |

| DMF | NaH | 25 | 62 |

Polar aprotic solvents like DMF may hydrolyze chloroacetamide derivatives, reducing yields.

Byproduct Mitigation

Common byproducts include:

- Diacylated amines : Controlled stoichiometry (1:1 amine:chloroacetyl chloride) minimizes this.

- Oxidized thioethers : Use of inert atmospheres (N₂/Ar) prevents disulfide formation.

Characterization and Analytical Data

Successful synthesis is confirmed via:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of thioacetate intermediates, and amidation. Key steps include:

- Step 1 : Formation of the quinazolin-4-ylthio moiety via thiolation of quinazoline derivatives using reagents like Lawesson’s reagent or thiourea under reflux conditions .

- Step 2 : Coupling with 3,4-dichlorophenylacetamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Optimization : Reaction yields are maximized by controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for limiting reagents) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the dichlorophenyl and quinazoline groups. For example, aromatic protons in the quinazoline ring appear as doublets at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 418.02) and detects impurities .

- X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between the dichlorophenyl and quinazoline moieties (e.g., 54.8–77.5° variations observed in related structures) .

Q. How is the compound’s in vitro bioactivity assessed in early-stage pharmacological studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC values are calculated from dose-response curves .

- Cellular Assays : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HepG2), with IC values compared to controls like doxorubicin .

- Binding Studies : Surface Plasmon Resonance (SPR) quantifies target affinity (e.g., K < 100 nM for kinase targets) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final amidation step?

- Methodological Answer :

- Catalyst Screening : Replace EDC/HOBt with PyBOP or HATU for improved coupling efficiency (yields increase from 60% to >85%) .

- Solvent Effects : Switch to THF or DMF to enhance solubility of hydrophobic intermediates .

- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify steric hindrance points (e.g., chloro-substituent orientation) .

Q. How do crystallographic data resolve discrepancies between computational and experimental structural models?

- Methodological Answer :

- Multi-Conformational Analysis : Single-crystal X-ray diffraction reveals three distinct molecular conformers in the asymmetric unit, explaining deviations in DFT-optimized geometries (e.g., dihedral angle variations up to 23°) .

- Hydrogen Bonding Networks : Intermolecular N–H⋯O bonds stabilize specific conformers, which are missed in gas-phase computational models .

Q. What strategies are employed to reconcile inconsistent bioactivity data across cell lines or assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) identifies pharmacophore requirements .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 isoforms) that may confound results .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation pathways that reduce efficacy in certain assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.